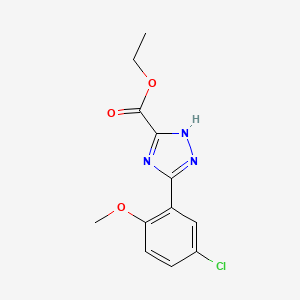

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1273682-77-1) is a 1,2,4-triazole derivative featuring a 5-chloro-2-methoxyphenyl substituent at the 5-position of the triazole ring and an ethyl ester group at the 3-position. This compound is part of a broader class of triazole carboxylates studied for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and anti-inflammatory activities . Its synthesis typically involves cyclization reactions of hydrazine derivatives with substituted carbonyl compounds under reflux conditions, though specific protocols may vary based on substituent reactivity .

Properties

Molecular Formula |

C12H12ClN3O3 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H12ClN3O3/c1-3-19-12(17)11-14-10(15-16-11)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,16) |

InChI Key |

SYGVZNAGPCPFOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.

Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.

Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related triazole carboxylates differing in aryl/heteroaryl substituents, halogenation patterns, and ester groups. Key examples include:

Key Observations :

- Substituent Position : Pyridinyl derivatives (e.g., pyridin-3-yl) exhibit higher melting points compared to phenyl analogs, suggesting stronger intermolecular interactions .

- Biological Activity : Fluorophenyl and bromopyridinyl derivatives (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-...) show potent antibacterial and antiproliferative activities, highlighting the role of halogenation in target binding .

Biological Activity

Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1273682-77-1) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is CHClNO, with a molecular weight of approximately 281.69 g/mol. The compound features a triazole ring which is known for its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 281.69 g/mol |

| CAS Number | 1273682-77-1 |

Anticancer Activity

Recent studies have demonstrated that Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Leukemia Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on leukemia cell lines K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia). The compound showed promising results with a calculated CC value of 13.6 ± 0.3 µM for K562 cells, indicating potent cytotoxicity compared to standard treatments like ribavirin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit broad-spectrum activity against various pathogens.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has potential as an antimicrobial agent against both bacterial and fungal strains .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound has demonstrated antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Research Findings

A study utilizing DPPH and ABTS assays quantified the antioxidant capabilities of triazole derivatives. Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate exhibited an IC value comparable to ascorbic acid, suggesting strong potential as an antioxidant agent .

The exact mechanisms underlying the biological activities of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate are still being elucidated. However, it is hypothesized that the compound may act through pathways similar to other triazole derivatives by interfering with nucleic acid synthesis or cellular signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.